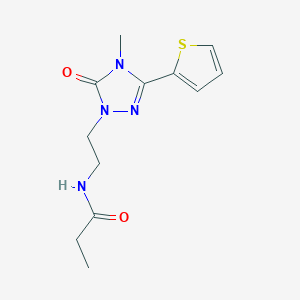![molecular formula C7H16ClNO3 B2826724 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride CAS No. 2243516-71-2](/img/structure/B2826724.png)
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Generation of Structurally Diverse Compounds
Researchers have explored the use of compounds similar to 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid; hydrochloride in generating structurally diverse libraries through alkylation and ring closure reactions. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized as a starting material for various chemical transformations, leading to the synthesis of dithiocarbamates, thioethers, and other derivatives. These compounds are significant for their potential applications in medicinal chemistry and material science G. Roman (2013).
Antibacterial and Cholinolytic Activities
In the study of aminoalkyl esters of substituted acetic and propionic acids, including structures akin to 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid; hydrochloride, high antibacterial activity was observed. Some derivatives also showed pronounced peripheral n-cholinolytic activity, highlighting their potential in developing new therapeutic agents A. U. Isakhanyan et al. (2013).
Enzymatic Substrate Synthesis
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent has been used for the coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method facilitated the synthesis of various substituted amino acid derivatives, illustrating the compound's utility in creating important enzymatic substrates J. Brunel, C. Salmi, Y. Letourneux (2005).
Drug Metabolite Synthesis
The compound's relevance extends to the synthesis of drug metabolites. For example, an extracellular peroxygenase from Agrocybe aegerita catalyzed the hydroxylation of drugs to produce human drug metabolites. Such enzymatic transformations are crucial for studying drug metabolism and developing new pharmaceuticals M. Kinne et al. (2009).
Spectrophotometric Analysis
The compound has also been utilized in developing analytical methods, such as the spectrophotometric determination of related compounds in flow injection analysis. This underscores its role in analytical chemistry for quantifying and understanding chemical reactions Kunihiko Seno et al. (2008).
Propriétés
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-6(4-8(2)3)11-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBNFPJGIGRBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)





![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)



![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)

